N-(4-ethoxyphenyl)oxolane-2-carboxamide
Description
N-(4-ethoxyphenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring substituted with a carboxamide group at the 2-position, which is further linked to a 4-ethoxyphenyl moiety. The ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH₂CH₃) substituent at the para position. This structural combination confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacological behavior.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO3/c1-2-16-11-7-5-10(6-8-11)14-13(15)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
KXMJDJCQVDISGH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
- Key Structural Differences : Incorporates a piperidine ring and a phenylethyl substituent instead of the ethoxyphenyl group.
- The piperidine moiety may confer basicity, affecting solubility and receptor interactions.
Acetamide, N-(4-ethoxyphenyl)- (CAS 85-01-8)
- Key Structural Differences : Replaces the oxolane-carboxamide with a simpler acetamide group.
- Impact on Properties :
- Reduced molecular weight and rigidity, likely increasing aqueous solubility.
- The absence of the oxolane ring may diminish conformational stability and binding specificity.
- Environmental monitoring data (STORET codes) indicate its presence in ecological samples, hinting at environmental persistence .
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide
- Key Structural Differences: Features a thiophene ring substituted with cyano (-CN) and methyl groups.
- Impact on Properties: The electron-withdrawing cyano group may enhance metabolic stability and acidity. Thiophene’s aromaticity differs from benzene, altering electronic distribution and reactivity. Potential applications in agrochemicals or materials science due to heterocyclic versatility .
SL-77.499 (Quinazolinyl Derivative)
- Key Structural Differences: Contains a 4-amino-6,7-dimethoxyquinazolinyl group linked via a propyl chain.
- Impact on Properties :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Ethoxyphenyl vs. Thiophene : The ethoxyphenyl group in the target compound likely provides a balance of lipophilicity and polarity, whereas thiophene-based analogs (e.g., ) exhibit enhanced electron-richness, influencing reactivity and binding to sulfur-containing enzymes .
- Oxolane Ring Effects : The oxolane ring’s conformational rigidity may improve metabolic stability compared to flexible chains in acetamide derivatives () .
- Regulatory Considerations : Piperidine-containing analogs () are subject to international drug regulations, underscoring the importance of substituent choice in legal status .
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